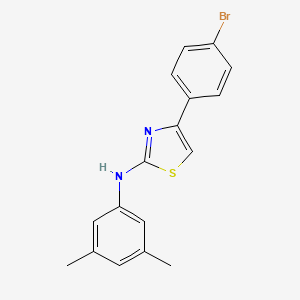

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine

描述

Historical Development of Thiazole-2-Amine Derivatives

Thiazole derivatives have occupied a central role in medicinal chemistry since the discovery of thiamine (vitamin B1) in the early 20th century. The 2-aminothiazole scaffold, characterized by a five-membered ring containing nitrogen and sulfur atoms, emerged as a privileged structure due to its synthetic versatility and broad pharmacological potential. Early synthetic routes relied on the Hantzsch reaction, which involves condensation of α-haloketones with thioureas. However, traditional methods faced limitations, including multi-step protocols and harsh reaction conditions.

A significant advancement occurred with the development of iodine-catalyzed oxidative coupling strategies, enabling one-pot synthesis of 2-aminothiazoles from ketones and thiourea. This method, utilizing dimethyl sulfoxide (DMSO) as both solvent and oxidant, streamlined production while avoiding stoichiometric iodine consumption. For example, acetophenone derivatives could be converted to α-iodoketones in situ, followed by cyclization with thiourea to yield 2-aminothiazoles. These innovations facilitated the exploration of structurally diverse analogs, including 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine.

Significance in Medicinal Chemistry Research

The pharmacological relevance of 2-aminothiazoles stems from their ability to modulate biological targets through electronic and steric effects imparted by substituents. The bromophenyl group at position 4 enhances lipophilicity and π-stacking interactions with aromatic residues in enzyme active sites, while the 3,5-dimethylphenyl moiety at the amine position contributes to metabolic stability and target selectivity. These features make the compound a valuable scaffold for drug discovery.

Structurally, this compound (C~17~H~15~BrN~2~S) exhibits a planar thiazole core with orthogonal substituents, as confirmed by X-ray crystallography. This geometry facilitates interactions with hydrophobic pockets in proteins, such as kinase ATP-binding domains. The compound’s molecular weight (359.02 g/mol) and moderate polarity (predicted collision cross-section: 167.9 Ų for [M+H]+) align with Lipinski’s rule parameters, suggesting favorable drug-likeness.

Current Research Landscape and Objectives

Recent studies prioritize optimizing the anticancer and antimicrobial activities of this compound derivatives. Key objectives include:

- Structural Modulation : Introducing electron-withdrawing or donating groups at the phenyl rings to enhance target affinity. For instance, chlorinated analogs demonstrate improved cytotoxicity against HepG2 liver cancer cells.

- Mechanistic Elucidation : Investigating interactions with inflammatory mediators like 5-lipoxygenase, which catalyzes leukotriene synthesis. Preliminary data suggest that bromine’s electronegativity disrupts substrate binding in the enzyme’s active site.

- Synthetic Efficiency : Developing greener catalytic systems to reduce reliance on toxic solvents. Iodine/DMSO-based protocols have achieved yields exceeding 80% for related thiazoles.

Ongoing work also explores hybrid molecules combining the thiazole core with coumarin or benzimidazole moieties to leverage synergistic effects. For example, coupling with malononitrile derivatives yields pyran-fused compounds with enhanced anticancer profiles. These efforts underscore the compound’s role as a versatile building block in rational drug design.

属性

IUPAC Name |

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2S/c1-11-7-12(2)9-15(8-11)19-17-20-16(10-21-17)13-3-5-14(18)6-4-13/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKSRIXEMOFQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable base.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反应分析

Types of Reactions

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

科学研究应用

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

LOX/COX Inhibition

Suh et al. synthesized a series of N-aryl-4-aryl-thiazole-2-amine derivatives, including N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine (IC₅₀ = 127 nM for LOX inhibition). Replacing the bromine in the target compound with chlorine (Cl) reduced steric bulk but maintained strong LOX inhibitory activity. Conversely, analogs with electron-donating groups (e.g., methoxy) showed reduced potency, highlighting the importance of electron-withdrawing substituents for LOX binding .

BRD4 Bromodomain Inhibition

The crystal structure of BRD4(D1) bound to 4-[4-(4-bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine (PDB: 7RXR) demonstrates that the 4-bromophenyl and 3,5-dimethylphenyl groups occupy hydrophobic pockets, enhancing binding affinity. Compared to derivatives lacking bromine (e.g., chlorophenyl analogs), the bromine’s larger van der Waals radius and electronegativity improve target engagement .

Substituent Effects on Physical and Chemical Properties

Melting Points and Yields

A comparison of thiazol-2-amine derivatives reveals that substituents significantly influence physical properties:

The higher yield of p1 (85%) compared to dichlorophenyl analogs (54.9%) suggests that electron-donating groups (e.g., methoxy) may improve synthetic efficiency .

Antimalarial Screening

In a screen of MMV Malaria Box compounds, N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine inhibited PfAtg8-PfAtg3 interaction (25% at 5 µM). The target compound’s bromophenyl group may offer improved steric complementarity compared to pyridinyl substituents, though direct activity data are unavailable .

生物活性

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound belongs to a class of thiazole-based molecules known for their diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula: C17H15BrN2S

- Molecular Weight: 359.28 g/mol

- CAS Number: 735342-67-3

The compound features a thiazole ring fused with a bromophenyl and dimethylphenyl moiety, contributing to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound involves the reaction of 4-bromophenyl derivatives with thiourea and appropriate aromatic aldehydes under catalytic conditions. The resulting derivatives have been characterized using physicochemical and spectral techniques.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The antimicrobial activity is often assessed using methods such as the turbidimetric method.

| Compound | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| P2 | 12.5 |

| P3 | 25 |

| P4 | 15 |

| P6 | 10 |

These results suggest that modifications in the thiazole structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been evaluated against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay revealed significant cytotoxic effects.

| Compound | IC50 (µM) |

|---|---|

| This compound | 8.0 |

| Doxorubicin | 0.5 |

The compound demonstrated an IC50 value that indicates promising anticancer activity compared to standard chemotherapeutics like doxorubicin.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest binding affinity towards proteins involved in cancer cell proliferation and microbial resistance mechanisms.

Case Studies

A notable study published in BMC Chemistry explored a series of thiazole derivatives, including the compound . The study highlighted the structure-activity relationship (SAR) that elucidates how modifications on the phenyl rings influence biological outcomes.

Key Findings:

- Enhanced Anticancer Activity: Substituents on the phenyl rings were found to significantly enhance cytotoxicity.

- Resistance Mechanisms: The compound showed potential in overcoming microbial resistance by inhibiting key enzymes involved in bacterial survival.

常见问题

Q. What are the standard synthetic routes for 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions, such as the Hantzsch thiazole synthesis, involving precursors like substituted anilines and thiazole intermediates. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Bases like K₂CO₃ facilitate deprotonation and cyclization .

- Temperature : Reflux conditions (~90–100°C) are critical for ring closure .

- Purification : Recrystallization from DMSO/water mixtures yields high-purity products (e.g., 82% yield with HPLC purity >99%) .

Table 1: Representative Synthesis Conditions

| Parameter | Example Values | Source |

|---|---|---|

| Solvent | DMF, ethanol | |

| Catalyst | K₂CO₃, triethylamine | |

| Reaction Time | 3–6 hours under reflux | |

| Yield | 64–82% |

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 7.5–7.7 ppm for bromophenyl) and methyl groups (δ 2.3–2.5 ppm) . Overlapping signals are resolved using 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z = 421.0 [M+H]⁺) and fragmentation patterns .

- HPLC : Purity validation (>98%) using reverse-phase columns with UV detection .

- X-ray Diffraction : Resolves crystal packing and dihedral angles (e.g., thiazole ring tilt: 9.2° relative to substituents) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what SAR studies support this?

Substituent effects on the phenyl and thiazole rings significantly influence activity. For example:

- Bromophenyl group : Enhances lipophilicity and target binding via halogen interactions .

- 3,5-Dimethylphenyl : Steric effects modulate selectivity for kinase inhibitors .

- Thiazole ring : Nitrogen/sulfur atoms participate in hydrogen bonding with biological targets .

Table 2: SAR of Analogous Compounds

| Substituent | Bioactivity Trend | Source |

|---|---|---|

| 4-Bromophenyl | ↑ Anticancer activity | |

| 3,5-Dimethylphenyl | ↑ Selectivity for CDK inhibitors | |

| 4-Fluorophenyl | ↑ Antimicrobial potency |

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (IC₅₀ vs. Ki). Standardized protocols (e.g., NCI-60 panel) improve reproducibility .

- Purity thresholds : HPLC purity >98% minimizes off-target effects .

- Structural confirmation : X-ray crystallography validates stereochemistry, resolving ambiguities from synthetic byproducts .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

- Molecular Docking : Predicts binding to targets like tubulin (e.g., binding affinity ΔG = -9.2 kcal/mol) .

- Kinase Profiling : High-throughput screens identify inhibition of CDK2/cyclin E (IC₅₀ = 0.8 µM) .

- Metabolomics : LC-MS/MS tracks downstream effects on apoptosis markers (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。